

# "Sodium ferrocyanide" vs "Potassium ferrocyanide" basic properties

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Compound of Interest		
Compound Name:	Sodium ferrocyanide	
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An In-depth Technical Guide to the Basic Properties of **Sodium Ferrocyanide** and Potassium Ferrocyanide for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive comparison of the fundamental properties of **sodium ferrocyanide** and potassium ferrocyanide. The information is intended for researchers, scientists, and professionals in drug development who may encounter these compounds in various applications, from laboratory reagents to formulation excipients. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of key processes and concepts.

## Comparative Analysis of Physicochemical Properties

**Sodium ferrocyanide** (decahydrate), also known as yellow prussiate of soda, and potassium ferrocyanide (trihydrate), or yellow prussiate of potash, are coordination compounds containing the ferrocyanide complex anion,  $[Fe(CN)_6]^{4-}$ .[1][2] Despite the presence of cyanide ligands, the strong bond between the iron and cyanide groups results in significantly lower toxicity compared to free cyanide salts.[2] Both compounds appear as odorless, yellow crystalline solids.[1][3][4]

The following tables summarize the key quantitative properties of **sodium ferrocyanide** and potassium ferrocyanide for easy comparison.



Table 1: General and Physical Properties

Property	Sodium Ferrocyanide	Potassium Ferrocyanide
IUPAC Name	Tetrasodium [hexacyanoferrate(II)][5]	Potassium hexacyanidoferrate(II)[3]
Chemical Formula	$Na_4[Fe(CN)_6]\cdot 10H_2O$ (decahydrate)[1]	K₄[Fe(CN) <sub>6</sub> ]·3H <sub>2</sub> O (trihydrate) [3]
Molar Mass	484.06 g/mol (decahydrate)[6]	422.388 g/mol (trihydrate)[3]
Appearance	Pale yellow crystalline solid[5]	Light yellow, crystalline granules[3][7]
Density	1.458 g/cm <sup>3</sup> [5]	1.85 g/cm <sup>3</sup> [3][7]
Melting Point	81.5 °C (decomposes, decahydrate)[5]	300 °C[7]
Boiling Point	Decomposes[5]	400 °C[7]
Crystal Structure	Monoclinic[5]	Monoclinic[3]

Table 2: Solubility in Water

Compound	Temperature	Solubility ( g/100 mL)
Sodium Ferrocyanide	10 °C	10.2[5]
20 °C	17.6[5]	
96.6 °C	39.7[5]	_
Potassium Ferrocyanide	20 °C	28.9[3]

Table 3: Toxicological Data



Parameter	Sodium Ferrocyanide	Potassium Ferrocyanide
LD50 (oral, rat)	1600-3200 mg/kg[8]	1600-3200 mg/kg[3]
Acceptable Daily Intake (ADI)	Group ADI: 0.03 mg/kg bw (as ferrocyanide ion)[9]	Group ADI: 0.03 mg/kg bw (as ferrocyanide ion)[9]
Genotoxicity (in vitro, human lymphocytes)	Non-genotoxic[10]	Genotoxic at concentrations of 1-10 mM[10]

### Stability and Reactivity

Both sodium and potassium ferrocyanide are stable under normal conditions.[6][11] However, they can react under specific circumstances to release toxic hydrogen cyanide gas. This can occur upon the addition of a strong acid or upon exposure to UV light or sunlight.[5][12] The ferrocyanide complex itself is quite stable, and decomposition to free cyanide does not readily occur in the body.[8]

- **Sodium Ferrocyanide**: Stable in air, but slightly efflorescent.[13] Steady dehydration occurs above 50 °C.[12] It is incompatible with strong oxidizing agents and strong acids.[6][14]
- Potassium Ferrocyanide: The aqueous solution decomposes slowly on standing.[15] It is
  incompatible with strong acids and oxidizing agents.[15] Upon treatment with chlorine gas, it
  converts to potassium ferricyanide.[3]

### **Experimental Protocols**

This section outlines the general methodologies for determining some of the key properties listed above. These descriptions are based on standard laboratory techniques and regulatory guidelines.

### **Determination of Melting Point**

The melting point of a crystalline solid is a key indicator of its purity. Pure substances typically have a sharp melting point range (0.5-1.0°C), while impurities tend to depress and broaden the melting range.[1][16]

Methodology (Capillary Method):



- Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end.[17]
- Apparatus: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus, which contains a heating block or an oil bath (like a Thiele tube).
   [1][16]
- Heating: The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute as the expected melting point is approached.[1]
- Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has turned to liquid are recorded. This range is reported as the melting point.[17][18]

### **Determination of Aqueous Solubility**

Solubility is determined by creating a saturated solution at a specific temperature and then measuring the concentration of the solute.

Methodology (Isothermal Saturation):

- Saturation: An excess amount of the salt is added to a known volume of distilled water in a
  vessel that can be maintained at a constant temperature (e.g., a water bath).[19]
- Equilibration: The mixture is stirred for a prolonged period to ensure that equilibrium is reached and the solution is saturated.
- Sampling: A known volume of the saturated solution is carefully withdrawn, ensuring no undissolved solid is included (this can be done by filtration).[12]
- Quantification: The amount of dissolved salt in the sample is determined. A common method
  is to evaporate the solvent from the sampled solution and weigh the remaining dry salt
  residue.[12]
- Calculation: The solubility is then calculated and typically expressed as grams of solute per 100 mL or 100 g of solvent.[19]



### **Determination of Acute Oral Toxicity (LD50)**

Acute oral toxicity studies are essential for assessing the potential health hazards of a substance from short-term exposure. The LD<sub>50</sub> (median lethal dose) is a statistically derived dose expected to cause death in 50% of the test animals.[20] The OECD provides several guidelines for this testing, such as TG 425 (Up-and-Down Procedure).[5][21]

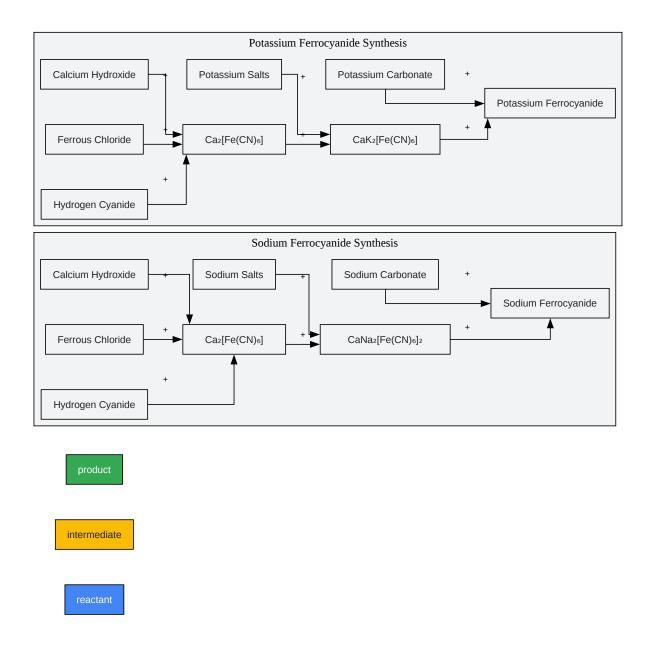
Methodology (OECD TG 425 - Up-and-Down Procedure):

- Test System: A single sex of a rodent species (preferably female rats) is typically used.[5]
   Animals are fasted before dosing.[21]
- Dose Administration: The test substance is administered orally via gavage in a single dose.
   [21]
- Sequential Dosing: Animals are dosed one at a time, usually at 48-hour intervals. The dose for the next animal is adjusted up or down by a fixed factor based on the outcome (survival or death) for the previous animal.[22]
- Observation: Animals are observed for signs of toxicity and mortality, with special attention during the first few hours and then daily for at least 14 days.[21] Body weight is also monitored.[21]
- Data Analysis: The LD<sub>50</sub> is calculated from the results using a maximum likelihood method.
   [21] This procedure allows for the estimation of the LD<sub>50</sub> with a confidence interval while minimizing the number of animals used.[5]

### Visualizations: Workflows and Logical Relationships Synthesis Pathways

The industrial production of sodium and potassium ferrocyanide often starts with hydrogen cyanide, a ferrous salt (like iron(II) chloride), and a source of calcium.[2][3]





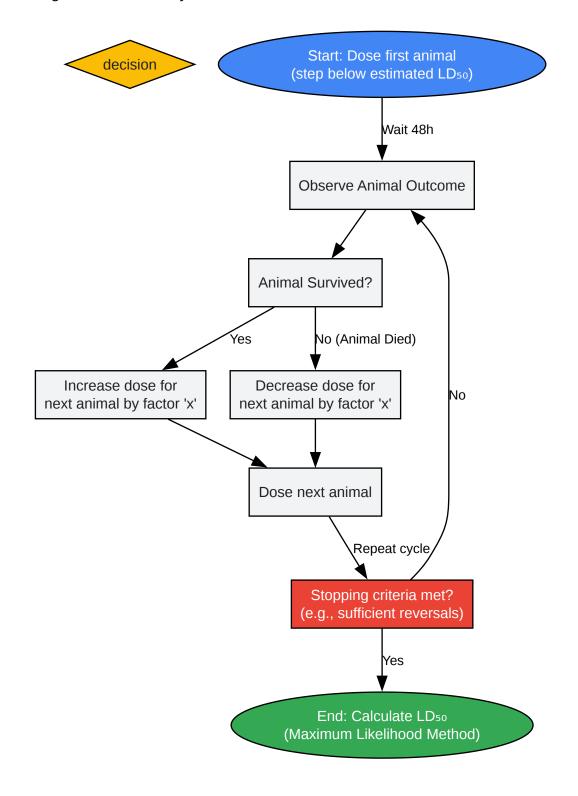
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Caption: Industrial synthesis pathways for sodium and potassium ferrocyanide.



## **Experimental Workflow for Acute Oral Toxicity (OECD** 425)

The following diagram illustrates the decision-making process in the Up-and-Down Procedure for determining acute oral toxicity.



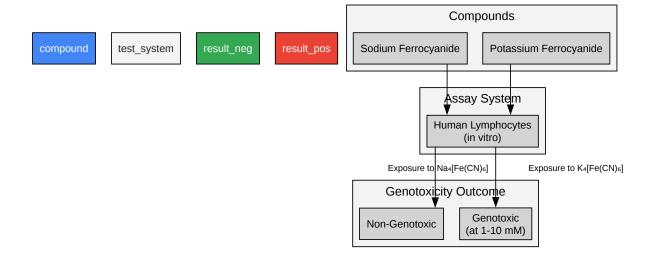


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Caption: Workflow for OECD Guideline 425 (Acute Oral Toxicity).

### **Biological Interaction: Comparative Genotoxicity**

While neither compound is implicated in complex cell signaling pathways, their potential for genotoxicity has been investigated. This is a critical endpoint in drug safety assessment. An in vitro study on human lymphocytes showed differing results for the two compounds.[10]



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Caption: Comparative in vitro genotoxicity in human lymphocytes.

### **Applications in Research and Development**

Both sodium and potassium ferrocyanide have niche applications in industrial and laboratory settings.



- Anti-caking Agent: They are widely used as anti-caking agents in table salt and road salt.[3]
   Sodium ferrocyanide is designated E535 and potassium ferrocyanide is E536 for this purpose in the EU.[1][3]
- Pigment Production: They are precursors in the manufacturing of "iron blue" pigments, such as Prussian blue.[3][13]
- Laboratory Reagent: Potassium ferrocyanide is used in analytical chemistry to determine the
  concentration of substances like potassium permanganate.[3] It is also used in a buffer for
  beta-galactosidase in molecular biology applications.[3]
- Industrial Processes: Applications include the purification of tin, separation of copper from molybdenum ores, and in steel tempering.[3][23]

For drug development professionals, the primary relevance of these compounds is likely as excipients (e.g., anti-caking agents in saline formulations) or as reagents in analytical or diagnostic assays. Their low oral toxicity is a key property, but the potential for in vitro genotoxicity with the potassium salt warrants consideration in safety assessments.[3][10] The kidneys are the primary target organ for toxicity at high doses.[9]

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